molecular formula C10H8ClN B3106279 3-Chloro-1-methylisoquinoline CAS No. 15787-12-9

3-Chloro-1-methylisoquinoline

Cat. No. B3106279
Key on ui cas rn: 15787-12-9
M. Wt: 177.63 g/mol
InChI Key: AGPHINVRYAFBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436015B2

Procedure details

A mixture of 1,3-dichloroisoquinoline (2.0 g, 10.1 mmol), trimethylaluminum (2.0 M in heptane, 6.1 mL, 12.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (117 mg, 0.1 mmol) in THF (8 mL) was heated in a microwave reactor at 100° C. for 15 min. After quenching by addition of water (30 mL), the mixture was extracted with EtOAc. The organics were dried over Na2SO4, filtered, and concentrated. The residue was purified by silica gel chromatography eluting with 10% EtOAc/hexanes to afford the title compound: 1H NMR (500 MHz, CDCl3): δ 8.12 (dd, J=8.5, 0.5 Hz, 1H); 7.76 (d, J=8.0 Hz, 1H); 7.10 (dt, J=8.5, 0.5 Hz, 1H), 7.62-7.60 (m, 2H); 2.97 (s, 3H). LC6: 2.85 min, (M+H): 178.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
117 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([Cl:12])[N:3]=1.[CH3:13][Al](C)C>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:12][C:4]1[N:3]=[C:2]([CH3:13])[C:11]2[C:6]([CH:5]=1)=[CH:7][CH:8]=[CH:9][CH:10]=2 |^1:25,27,46,65|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC2=CC=CC=C12)Cl
Name
Quantity
6.1 mL
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
117 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching by addition of water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=CC=CC=C2C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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